N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
Description
N,3-Dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS: 1353981-59-5) is a small-molecule compound featuring a thiophene core substituted with a methyl group at position 3 and a piperidin-4-yl moiety linked via a carboxamide bond. Its molecular formula is C₁₂H₁₉ClN₂OS (MW: 274.81 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability .
Properties
IUPAC Name |
N,3-dimethyl-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-9-5-8-16-11(9)12(15)14(2)10-3-6-13-7-4-10;/h5,8,10,13H,3-4,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNIPPYYRBJCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-Dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and is synthesized through the reaction of 3-methylthiophene-2-carboxylic acid with N-methylpiperidine. The synthesis typically employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.5 |
| Staphylococcus epidermidis | 0.25 - 0.30 | 0.6 |
The compound's ability to inhibit biofilm formation was also significant, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation by Staphylococcus species .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating specific molecular targets involved in inflammatory pathways. It is hypothesized to inhibit enzymes that contribute to inflammation, thus offering potential therapeutic benefits for inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
This dual mechanism suggests a multifaceted approach to its therapeutic potential .
Case Studies
- Antibacterial Activity : A study evaluated several derivatives similar to this compound for their antimicrobial properties. The results showed that certain derivatives had MIC values as low as 0.22 µg/mL against Staphylococcus aureus, highlighting the compound's potential as a lead for antibiotic development .
- Anti-cancer Research : Another investigation explored the anticancer potential of related piperidine derivatives. These compounds exhibited cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors .
- HIV Research : In antiviral studies, compounds similar to this thiophene derivative were screened for activity against HIV strains, showing promising results in inhibiting viral replication while maintaining low cytotoxicity levels .
Scientific Research Applications
The compound N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS Number: 1353985-79-1) is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Basic Information
- Molecular Formula : C₁₂H₁₉ClN₂OS
- Molecular Weight : 274.81 g/mol
- Purity : Typically >98% in commercial samples
Structure
The compound features a thiophene ring substituted with a piperidine moiety, which is significant for its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological pathways.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival.
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known to influence neurotransmitter systems, which could lead to the development of treatments for neurological disorders.
Case Study: Analgesic Effects
Research has demonstrated that compounds with similar structures can act as analgesics by modulating pain pathways in the central nervous system. Animal models have shown promising results in reducing pain responses when administered these types of compounds.
Antimicrobial Activity
Thiophene derivatives have been explored for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various bacterial strains.
Case Study: Bacterial Inhibition
Studies have reported that thiophene-based compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Data Table: Summary of Applications
| Application | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | In vitro and in vivo studies |
| Neuropharmacology | Possible analgesic effects | Animal model studies |
| Antimicrobial Activity | Effective against specific bacterial strains | Research on Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with benzo[b]thiophene- and benzofuran-2-carboxamide derivatives reported in anticancer research (). Key differences lie in:
Core Heterocycle : Unlike benzo-fused analogues (e.g., compounds 24–27, 37–41), this compound lacks the fused benzene ring, reducing molecular weight and hydrophobicity.
Substituents : The methyl group at position 3 of the thiophene ring contrasts with halogenated (e.g., 4-chlorophenyl in compound 48) or bulky substituents (e.g., tert-butyl in compound 54) seen in analogues .
Piperidine Linkage: Direct attachment of the piperidin-4-yl group (vs.
Physicochemical Properties
A comparison of molecular weights and substituent effects is summarized below:
Notes:
- Bulky substituents (e.g., tert-butyl in compound 54) increase steric hindrance and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Structure–Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Halogens (e.g., Cl in compound 48) enhance binding affinity in analogues by modulating electron density .
- Hydrogen Bonding: Carbamoyl (compound 37) or morpholino (compound 58) groups improve solubility and target interactions .
- Piperidine Positioning : Piperidin-4-ylmethyl linkers (common in analogues) may improve conformational adaptability compared to the direct piperidin-4-yl attachment in the target compound .
Key Research Findings
Anticancer Potential: Analogues like compound 37 ([M+H]⁺ 448.2) show in vitro anticancer activity, suggesting that the thiophene/piperidine scaffold is a viable pharmacophore .
Substituent Impact : Bulky groups (e.g., tert-butyl) enhance lipophilicity but may reduce bioavailability, as seen in compound 54 .
Synthetic Flexibility : The piperidine-thiophene core allows modular derivatization, enabling optimization for target selectivity .
Preparation Methods
Synthesis of the Piperidin-4-yl Intermediate
A critical intermediate in the synthesis is the piperidin-4-yl moiety, often prepared as piperidine-4-carbothioamide hydrochloride or related derivatives.
- Preparation of Piperidine-4-carbothioamide Hydrochloride :
This intermediate is synthesized by reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic base (0.1% to 20%, preferably 1% to 5%) in an appropriate solvent. Suitable solvents include ethers (tetrahydrofuran, diethyl ether), aliphatics (heptane, cyclohexane), aromatics (benzene, toluene), alcohols (methanol, ethanol, isopropanol), amides (dimethylformamide), water, or mixtures thereof. The reaction is preferably conducted in a closed reaction vessel for safety and efficiency.
| Parameter | Details |
|---|---|
| Reactants | 4-cyanopiperidine hydrochloride, H2S |
| Catalyst | Base (0.1–20%, preferably 1–5%) |
| Solvents | Ethers, aliphatics, aromatics, alcohols, amides, water |
| Reaction Vessel | Closed vessel |
| Product | Piperidine-4-carbothioamide hydrochloride |
Construction of the Thiophene-2-carboxamide Core
The thiophene ring with carboxamide substitution is prepared via nucleophilic substitution and acylation reactions.
- Synthesis of Thiophene-2-carboxamide Derivatives :
Starting from 2-aminothiophene derivatives, chloroacetyl chloride is reacted in the presence of anhydrous potassium carbonate in DMF solvent at room temperature for 6 hours. The reaction mixture is then poured into ice-cold water to precipitate the product, which is filtered, dried, and recrystallized from ethanol-DMF mixtures to yield thienyl chloroacetamide derivatives with yields ranging from 65% to 76%.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminothiophene + Chloroacetyl chloride | DMF, K2CO3, 6 h stirring, rt | 65–76 | Precipitation in ice water, recrystallization |
| Product | Thienyl chloroacetamide derivatives | Characterized by IR, NMR |
Deprotection and Salt Formation
- Deprotection of Boc-Protected Piperidine :
When Boc-protected piperidine derivatives are used, deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 3 hours (times vary based on substrate, up to several days for some compounds). After deprotection, the mixture is basified with sodium bicarbonate to isolate the free amine, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
| Step | Conditions | Outcome |
|---|---|---|
| Boc Deprotection | TFA/CH2Cl2 (3:2 or 4:1), rt, 3 h+ | Free amine intermediate |
| Salt Formation | Basification with NaHCO3, HCl treatment | Hydrochloride salt of final compound |
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Key Reagents and Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Piperidine-4-carbothioamide synthesis | 4-Cyanopiperidine hydrochloride + H2S + base, ethers/alcohols | Piperidine-4-carbothioamide hydrochloride | Catalytic base 1–5%, closed vessel |
| 2 | Thiophene chloroacetamide formation | 2-Aminothiophene + chloroacetyl chloride, K2CO3, DMF | Thienyl chloroacetamide derivatives | 65–76% yield |
| 3 | Amide coupling | EDCl, HOBt, Et3N, CH2Cl2, 0 °C to rt | N-(piperidin-4-yl)thiophene-2-carboxamide | High purity, standard method |
| 4 | Pd-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3, toluene/H2O/EtOH, MW heating | Piperidine-substituted thiophene derivatives | Used for halogenated substrates |
| 5 | Deprotection and salt formation | TFA/CH2Cl2, basification, HCl treatment | N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride | Final salt form |
Research Findings and Analytical Characterization
The synthesized compounds are characterized by IR spectroscopy, showing characteristic amide N–H stretches (~3200–3400 cm⁻¹), nitrile (C≡N) bands (~2200 cm⁻¹), and carbonyl (C=O) stretches (~1650–1700 cm⁻¹).
Proton and carbon NMR spectroscopy confirm the substitution pattern on the thiophene ring and the presence of methyl and piperidinyl groups.
Elemental analysis data closely match calculated values, confirming the purity and composition of the final hydrochloride salts.
Q & A
Basic: What are the recommended synthetic routes for N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with piperidin-4-amine intermediates. A two-step approach is recommended:
Amide Bond Formation : React 3-methylthiophene-2-carboxylic acid with piperidin-4-amine using coupling agents like HATU or EDCl/HOBt in anhydrous DMF or dichloromethane.
N-Methylation : Introduce the second methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride under controlled pH (pH 4–6) to minimize over-alkylation .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid side products.
- Use high-purity solvents to enhance yield (≥95% purity recommended).
- Purify via recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities at ≤0.5% threshold .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~10.2%) to confirm hydrochloride salt formation .
Basic: What are the key solubility and stability considerations for this hydrochloride salt in aqueous and organic solvents?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. In organic solvents, use DMSO or ethanol (20–30 mg/mL). Avoid THF due to poor solubility (<5 mg/mL) .
- Stability :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this thiophene carboxamide derivative?
Methodological Answer:
- Core Modifications :
- Assay Design :
- Data Interpretation : Compare IC₅₀ values across modifications; a >10-fold drop in potency suggests critical steric/electronic interactions .
Advanced: What strategies are recommended for resolving contradictions in receptor binding data across different assay formats?
Methodological Answer:
- Assay Validation :
- Kinetic Analysis : Perform time-resolved binding assays to distinguish allosteric vs. orthosteric effects.
- Statistical Reconciliation : Apply multivariate regression to account for variables like buffer composition (e.g., divalent cations in GTPγS assays) .
Advanced: What in vitro and in vivo models are appropriate for assessing the compound's pharmacokinetic profile and toxicity?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Advanced: How should researchers approach impurity profiling and degradation pathway analysis for this compound under ICH guidelines?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- Major Degradants : Hydrolysis of the carboxamide group (pH-dependent) and oxidation of the piperidine ring .
- Analytical Workflow :
- Use UPLC-QTOF-MS to identify degradants (mass error <5 ppm).
- Quantify via HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
- ICH Compliance : Classify impurities per ICH Q3A/B thresholds (reporting: 0.05%, identification: 0.10%, qualification: 0.15%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
